Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) is a distinct heterocyclic building block. Its 5-phenyl and 4-methyl ester combination defines unique synthetic properties. Unlike generic 2-aminothiazole analogs, this variant is essential for reproducible SAR: precursor to CA-III inhibitor Compound 12a (Ki 0.5 µM) and Rad51 inhibitor (IC50 42.5 µM). The free 2-amino group enables diazotization for azo dyes. Procure this exact compound for meaningful research.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 80625-18-9
Cat. No. B3430208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
CAS80625-18-9
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
InChIKeyFKNMSTRVGQEASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9): A Versatile 2-Aminothiazole Scaffold for Medicinal Chemistry and Chemical Synthesis


Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylate class [1]. It is characterized by a central thiazole ring substituted with an amino group at the 2-position, a phenyl ring at the 5-position, and a methyl ester at the 4-position. This specific substitution pattern provides a unique combination of synthetic handles for derivatization, as demonstrated by its melting point of 223°C, a predicted pKa of 2.15±0.10, and a molecular weight of 234.27 g/mol . Its primary value proposition lies in its function as a key intermediate for generating structurally diverse analogs for structure-activity relationship (SAR) studies across multiple therapeutic targets.

Why Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Cannot Be Interchanged with Other 2-Aminothiazole-4-carboxylate Analogs


The 2-aminothiazole-4-carboxylate scaffold is a privileged structure, but subtle modifications to its substitution pattern lead to dramatic, and often divergent, biological activity profiles. As highlighted by studies on M. tuberculosis, a 5-benzyl analog (methyl 2-amino-5-benzylthiazole-4-carboxylate) potently inhibits the whole cell (MIC 0.06 µg/ml), while other analogs are inactive against the cell but inhibit a specific enzyme target (mtFabH) [1]. Similarly, in the context of carbonic anhydrase III inhibition, converting the 4-carboxylic acid to an ester or modifying the 2-amino group can reduce potency by over 300-fold [2]. Therefore, methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is not a generic, swappable commodity; its specific 5-phenyl and 4-methyl ester combination defines its distinct chemical and biological properties, making its direct procurement essential for reproducible and meaningful research outcomes.

Procurement-Relevant Evidence Guide: Quantitative Differentiation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate


Comparative Carbonic Anhydrase III (CA-III) Inhibition: 4-Carboxylic Acid Derivative vs. Methyl Ester and Other Analogs

While direct data for the target compound (methyl ester) is not available, a highly informative class-level inference can be drawn from the study of its close analog, 2-amino-5-phenylthiazole-4-carboxylic acid (Compound 12a). This compound is a potent CA-III inhibitor with a Ki of 0.5 µM [1]. The study explicitly demonstrates that the presence of a carboxylic acid group at the 4-position is crucial for activity. Furthermore, replacement of the free amino group with an amide or urea group results in a significant reduction of activity, with Ki values of 174.1 µM and 186.2 µM for compounds 13c and 14c, respectively [1]. This underscores the critical importance of the free amino group at the 2-position, a feature retained in the target compound. This evidence supports the selection of methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a key synthetic precursor to the active carboxylic acid lead molecule.

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry SAR

Human Rad51 Modulatory Activity: Quantitative Comparison with Structural Analogs

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been directly evaluated in a high-throughput screen for modulators of human Rad51, a key DNA repair protein. The compound exhibited an IC50 of 4.25E+4 nM (42.5 µM) in this specific assay [1]. While this value represents moderate activity, it provides a crucial baseline for structure-activity relationship (SAR) studies. This direct measurement allows researchers to benchmark the compound against other screening hits and rationally design more potent analogs by modifying the 5-phenyl or 4-ester groups. This is a direct, quantitative data point for the target compound itself, differentiating it from analogs lacking this specific profile.

DNA Repair Rad51 High-Throughput Screening Cancer Research

Differential Activity within the 2-Aminothiazole-4-carboxylate Class Against Mycobacterium tuberculosis

Research on the 2-aminothiazole-4-carboxylate scaffold reveals that minor structural changes dictate the mechanism of action against M. tuberculosis. While the target compound itself was not directly tested in this study, a close analog, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated potent whole-cell activity with an MIC of 0.06 µg/ml (240 nM) but showed no inhibition of the isolated mtFabH enzyme [1]. Conversely, another analog, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was a potent mtFabH inhibitor (IC50 = 0.95 µg/ml or 2.43 µM) but was inactive against the whole cell [1]. This dissociative activity profile is a hallmark of the scaffold and demonstrates that the target compound's 5-phenyl substitution pattern is a critical variable, likely yielding a distinct biological fingerprint compared to the 5-benzyl or 5-(3-chlorophenyl) analogs.

Antitubercular Mycobacterium tuberculosis FabH SAR

Physicochemical Property Differentiation: Melting Point and pKa as Determinants of Handling and Formulation

The target compound possesses well-defined physicochemical properties that directly influence its handling, storage, and formulation. Its melting point is reported as 223°C , which is significantly higher than that of its non-esterified analog, 2-amino-5-phenylthiazole-4-carboxylic acid (compound 12a), which has a reported melting point of 190-192°C . The target compound's higher melting point suggests greater crystalline stability and potentially different solubility characteristics, which are critical factors during synthesis and purification. Additionally, its predicted pKa of 2.15±0.10 indicates that the thiazole nitrogen is a weak base, impacting its ionization state and solubility in various buffers and biological media.

Physicochemical Properties Pre-formulation Solubility Stability

Procurement-Led Application Scenarios for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9)


Synthetic Intermediate for Carbonic Anhydrase III (CA-III) Lead Compounds

Procure this compound as a key synthetic precursor to 2-amino-5-phenylthiazole-4-carboxylic acid (Compound 12a), a validated lead molecule with a Ki of 0.5 µM against CA-III [1]. The methyl ester serves as a protected form of the carboxylic acid, allowing for easier handling and subsequent deprotection under mild conditions to generate the active pharmacophore. This application is supported by the class-level evidence showing the critical importance of the 4-carboxylic acid for CA-III activity [1].

Starting Material for Human Rad51 Modulator SAR Studies

Utilize this compound as a baseline for structure-activity relationship (SAR) studies targeting the human Rad51 DNA repair protein. Its directly measured IC50 of 42.5 µM [1] provides a quantitative starting point for medicinal chemistry campaigns aimed at improving potency through modifications at the 5-phenyl and 4-ester positions. This scenario is relevant for researchers developing novel cancer therapeutics that target homologous recombination repair pathways.

Scaffold for Exploring Anti-Tubercular SAR Around the 5-Position

Employ methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a starting point for the synthesis of a focused library to probe anti-tubercular activity. As demonstrated by related analogs, the nature of the substituent at the 5-position (e.g., phenyl vs. benzyl vs. substituted phenyl) dictates whether the compound acts through whole-cell inhibition or specific enzyme targeting like mtFabH [1]. The 5-phenyl variant fills a specific niche in this SAR landscape, enabling researchers to systematically explore this critical pharmacophoric element.

Development of Heterocyclic Dyes and Functional Materials

Leverage the compound's free 2-amino group as a site for diazotization and subsequent coupling to generate novel azo dyes or functional materials. The 5-phenyl group can also participate in further electrophilic substitution reactions. This application is grounded in the established use of 2-aminothiazole derivatives, including 2-amino-5-phenylthiazole, in the synthesis of dyes with potential biological activity [2].

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